Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromo ketones with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Thiazolidine: A saturated derivative with different reactivity.
Uniqueness
Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- is unique due to its chiral center, which can impart specific stereochemical properties and biological activities. This enantiomeric purity can be crucial for applications in pharmaceuticals and other fields where stereochemistry plays a significant role .
Properties
CAS No. |
158554-98-4 |
---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(4R)-4-ethyl-2-phenyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C11H13NS/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1 |
InChI Key |
OKZCWOZVCNOBBD-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@@H]1CSC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.